6-METHOXY-2-{(Z)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}-1-BENZOFURAN-3-ONE
Overview
Description
6-METHOXY-2-{(Z)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}-1-BENZOFURAN-3-ONE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, methoxy groups, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-2-{(Z)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}-1-BENZOFURAN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-1-benzofuran-3(2H)-one with 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-METHOXY-2-{(Z)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}-1-BENZOFURAN-3-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of benzofuran-3-carboxylic acid derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of thioether or amine derivatives.
Scientific Research Applications
6-METHOXY-2-{(Z)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}-1-BENZOFURAN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-METHOXY-2-{(Z)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}-1-BENZOFURAN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
6-METHOXY-2-{(Z)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}-1-BENZOFURAN-3-ONE: Unique due to its specific substitution pattern and combination of functional groups.
Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.
Pyrazole derivatives: Compounds with pyrazole moieties but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a benzofuran core with methoxy and pyrazole substituents. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methylidene]-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-25-16-5-6-17-19(12-16)27-20(21(17)24)11-14-4-7-18(26-2)15(10-14)13-23-9-3-8-22-23/h3-12H,13H2,1-2H3/b20-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBRUKBAYFPUOW-JAIQZWGSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)CN4C=CC=N4)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)CN4C=CC=N4)/O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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